

molecular weight of C₉H₁₄N₂O₂ carbamate derivative

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Compound of Interest

Compound Name: *tert-butyl N-(2-cyanocyclopropyl)carbamate*

CAS No.: 1780038-41-6

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Technical Whitepaper: Structural Validation and Physicochemical Profiling of C₉H₁₄N₂O₂ Carbamate Derivatives

Executive Summary

The molecular formula C₉H₁₄N₂O₂ (Average MW: 182.22 g/mol) represents a critical chemical space in medicinal chemistry, encompassing both spiro-cyclic amides (e.g., Alaptide) and carbamate derivatives often utilized as synthetic intermediates (e.g., N-Boc-pyrroles) or prodrug scaffolds.[1]

In drug development, the carbamate moiety (–O–CO–NR–) is a privileged pharmacophore due to its ability to modulate lipophilicity and proteolytic stability compared to esters.[1][2] However, the structural validation of C₉H₁₄N₂O₂ carbamates requires rigorous orthogonality to distinguish them from isobaric impurities and structural isomers.[1]

This guide provides a definitive technical workflow for the physicochemical characterization of C₉H₁₄N₂O₂ carbamate derivatives, focusing on High-Resolution Mass Spectrometry (HRMS)

validation, NMR structural elucidation, and hydrolytic stability profiling.[1]

Part 1: Physicochemical Identity & Molecular Weight[1][2][3]

For a researcher, "Molecular Weight" is an ambiguous term. In high-precision workflows (LC-MS), we must distinguish between the Average Molecular Weight (used for molarity calculations) and the Monoisotopic Mass (used for mass spec identification).[1]

Quantitative Mass Profile

Parameter	Value	Application Context
Formula	C9H14N2O2	Stoichiometry
Average Molecular Weight	182.22 g/mol	Gravimetric preparation, dosing calculations.[1][2]
Monoisotopic Mass	182.1055 Da	HRMS target (Theoretical m/z).
[M+H] ⁺ Target	183.1128 Da	Positive Ion Mode LC-MS (Protonated).[1]
[M+Na] ⁺ Target	205.0947 Da	Sodium Adduct (Common in electrospray).[1][3]

Structural Isomerism: The "Alaptide" Trap

A common pitfall in analyzing C9H14N2O2 is assuming a single identity.[1][2] The most prominent database match is Alaptide (CAS: 90058-29-0), a spiro-diketopiperazine.[1][2] However, a carbamate derivative with this formula possesses a distinct connectivity, typically involving an alkoxy-carbonyl-amino linkage.[1][4]

- Isomer A (Alaptide): Cyclic amide/urea core.[1][2]
- Isomer B (Target Carbamate): Example: tert-butyl 1H-pyrrol-1-ylcarbamate or Butyl (cyanopropyl)carbamate derivatives.[1][2]

Implication: Mass spectrometry alone cannot distinguish these isomers.[1] NMR is required to confirm the carbamate carbonyl signal (~150–160 ppm).[1]

Part 2: Analytical Validation Protocols

To validate the identity of a C₉H₁₄N₂O₂ carbamate, we employ an orthogonal approach combining HRMS for elemental composition and NMR for functional group verification.[1]

Protocol: HRMS Validation (Q-TOF/Orbitrap)

Objective: Confirm elemental composition with <5 ppm mass error.

- Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS.[1]
- Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
- Mobile Phase:
 - A: Water + 0.1% Formic Acid (Promotes [M+H]⁺).[1]
 - B: Acetonitrile.[1]
 - Note: Avoid Ammonium Acetate if seeking to minimize adduct complexity, though it helps if the carbamate is labile.[1]

Workflow Logic: Carbamates are thermally labile.[1][2] High source temperatures can cause in-source fragmentation (loss of the alkoxy group).[1]

- Critical Setting: Set Source Temperature < 300°C.
- Fragment Confirmation: Look for the neutral loss of the alcohol side chain or CO₂. [1]

Protocol: Structural Elucidation (NMR)

Objective: Confirm the presence of the Carbamate (–N–(C=O)–O–) vs. Urea or Amide.[1]

- ¹³C NMR (100 MHz, DMSO-d₆):

- Target Signal: The carbamate carbonyl carbon appears characteristically between 152–158 ppm.[1]
- Differentiation: Amide carbonyls typically appear downfield (165–175 ppm); Urea carbonyls appear upfield or similar but lack the alkoxy coupling.[1]
- ¹H NMR (400 MHz, DMSO-d₆):
 - Observe the N-H proton signal (if secondary carbamate).[1] It typically appears as a broad singlet at 7.0–9.0 ppm, exchangeable with D₂O.[1]
 - Verify the O-Alkyl protons (e.g., tert-butyl singlet at 1.4 ppm or ethyl quartet/triplet).[1]

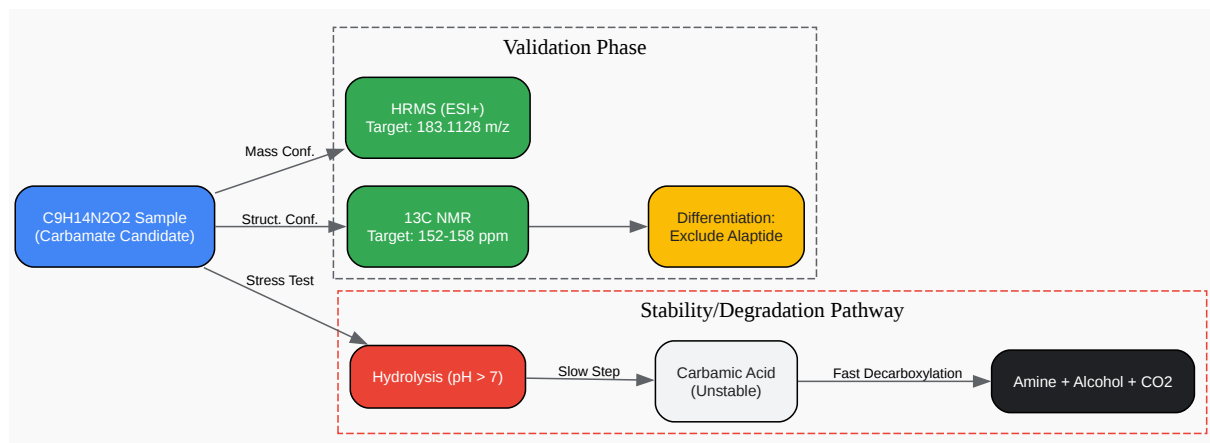
Part 3: Functional Stability & Degradation[1][2]

Carbamates are "masked" amines or alcohols.[1][2] Their utility in drug delivery (prodrugs) depends on their hydrolytic stability.[1][4]

Mechanism of Degradation

Under physiological conditions (pH 7.[1][2]4) or basic stress, carbamates undergo hydrolysis to release the parent amine, alcohol, and CO₂. [1][4]

Diagram 1: Analytical & Degradation Logic Flow (Visualizing the validation and breakdown pathway)



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Caption: Figure 1. Integrated workflow for structural validation and hydrolytic degradation mapping of C₉H₁₄N₂O₂ carbamates.

Stability Assay Protocol

To determine the half-life (

) of the derivative:

- Preparation: Dissolve compound (10 μM) in Phosphate Buffered Saline (PBS, pH 7.4) with 10% DMSO (co-solvent).[1]
- Incubation: Incubate at 37°C.
- Sampling: Aliquot at

min.

- Quenching: Add cold Acetonitrile (1:1 v/v) to precipitate proteins (if plasma used) or stop reactions.
- Analysis: Monitor the disappearance of the precursor (183.11 m/z) via LC-MS/MS.

Part 4: Synthesis & Context

While specific proprietary structures vary, C₉H₁₄N₂O₂ carbamates are often synthesized via the "Activated Carbonate" route or Boc-protection strategies.[\[1\]](#)[\[2\]](#)

- Common Route: Reaction of an amine (e.g., pyrrole derivative) with di-tert-butyl dicarbonate (Boc₂O) or an alkyl chloroformate.[\[1\]](#)[\[2\]](#)
- Green Chemistry: Recent methods utilize CO₂ and alkyl halides to generate carbamates without phosgene, aligning with sustainable synthesis goals [\[1\]](#).[\[1\]](#)[\[2\]](#)

Table 1: Comparative Properties of C₉H₁₄N₂O₂ Candidates

Property	Alaptide (Isomer)	Carbamate Derivative (Target)
Core Structure	Spiro-diketopiperazine	Linear/Cyclic Carbamate
Carbonyl NMR	~170 ppm (Amide)	~155 ppm (Carbamate)
Stability	High (Cyclic Amide)	Moderate (Susceptible to Hydrolysis)
Pharmacology	Nootropic/Wound Healing	Prodrug / AChE Inhibitor Potential [2]

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